

A Comparative Guide to FASN Inhibitors: ML356 vs. GSK2194069

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML356

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, **ML356** and GSK2194069. FASN is a critical enzyme in de novo fatty acid synthesis and a key therapeutic target in oncology and metabolic diseases. This document summarizes their mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows.

At a Glance: ML356 vs. GSK2194069

Feature	ML356	GSK2194069
Target Domain	Thioesterase (TE)	β -Ketoacyl Reductase (KR)
Mechanism	Inhibits the final step of palmitate release from the FASN complex.	Inhibits the reduction of the growing fatty acid chain.
Potency	Potent inhibitor of the isolated TE domain.	Highly potent inhibitor of the overall FASN reaction and the KR domain.

Quantitative Performance Data

The following tables summarize the inhibitory activities of **ML356** and GSK2194069 from biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity

Inhibitor	Target	Assay Type	IC50 / Ki	Substrates	Notes
ML356	FASN Thioesterase (TE) Domain	Biochemical	IC50: 0.334 μM[1]	-	Selective inhibitor of the FAS-TE domain[2].
GSK2194069	Overall hFAS Reaction	Biochemical (CoA release)	IC50: 7.7 ± 4.1 nM[3]	Acetyl-CoA, Malonyl-CoA, NADPH	
FASN β- Ketoacyl Reductase (KR) Domain	Biochemical	IC50: 7.7 nM[3]	Acetoacetyl- CoA, NADPH		
FASN β- Ketoacyl Reductase (KR) Domain	Biochemical	IC50: 4.8 nM[4]	Acetoacetyl- CoA		
FASN β- Ketoacyl Reductase (KR) Domain	Biochemical	Ki: 5.6 nM[4]	NADPH		

Table 2: Cellular Activity and Cytotoxicity

Inhibitor	Cell Line	Cancer Type	Parameter	Value	Notes
ML356	PC-3	Prostate Cancer	Palmitate Synthesis Inhibition	IC50: 20 μ M[1]	Blocks de novo palmitate synthesis.
GSK2194069	A549	Non-Small Cell Lung Cancer	Phosphatidyl choline Level Decrease	EC50: 15.5 \pm 9 nM[4]	Correlates with decreased palmitate synthesis.
KATO-III, MKN45, SNU-1	Gastric Cancer	Fatty Acid Synthesis Inhibition	>70% inhibition at 100 nM[4]		
LNCaP	Prostate Cancer	Growth Inhibition	Higher efficacy than in FASN-negative PC3 cells[4]		
LNCaP-LN3	Prostate Cancer	Cell Viability	Significant reduction at 50 μ M[5]		

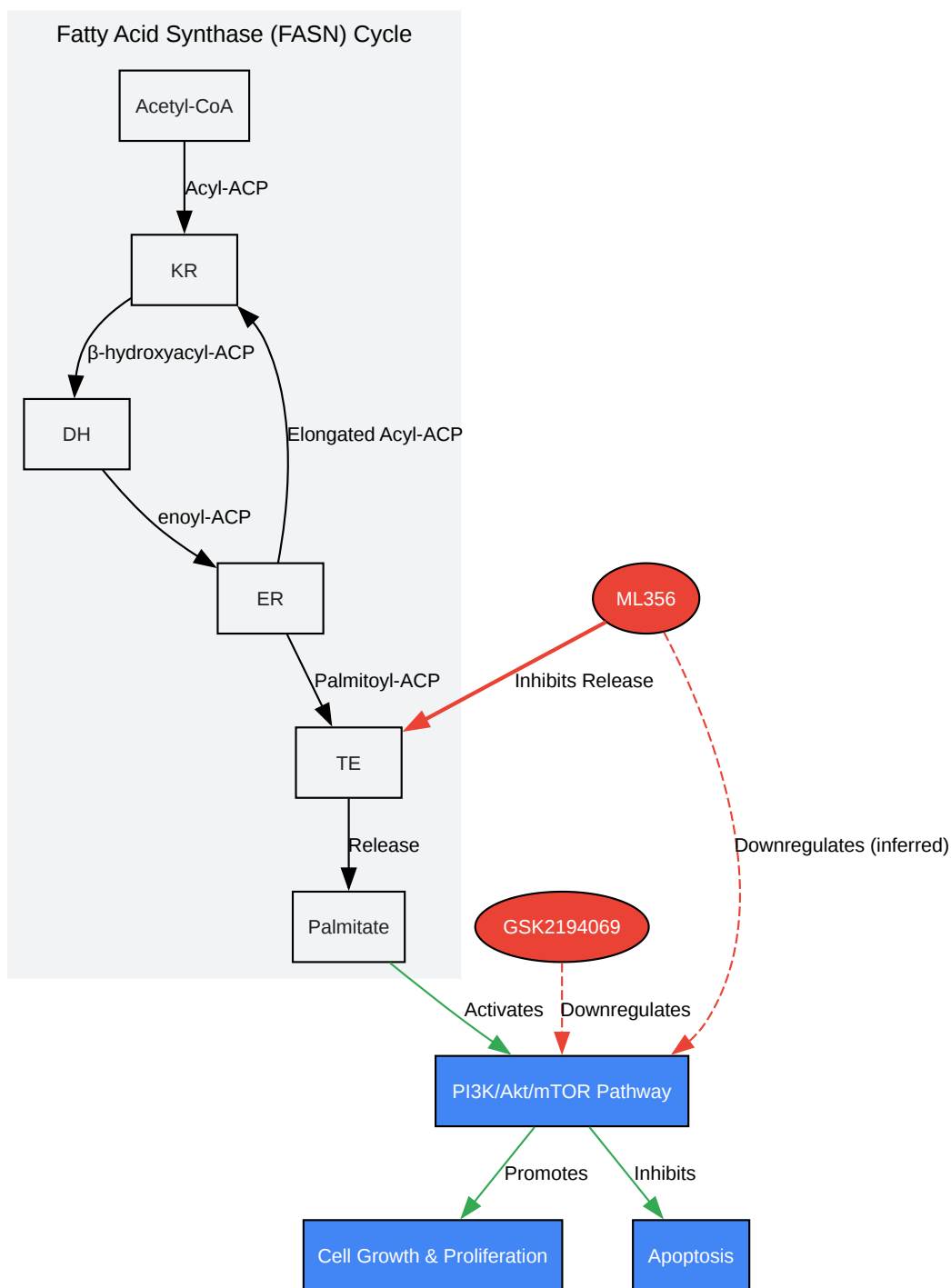
Mechanism of Action and Signaling Pathways

ML356 and GSK2194069 target different catalytic domains of the FASN enzyme, leading to the inhibition of fatty acid synthesis through distinct mechanisms.

GSK2194069 acts on the β -ketoacyl reductase (KR) domain, preventing the reduction of the β -ketoacyl-ACP intermediate to β -hydroxyacyl-ACP. This effectively halts the elongation cycle of fatty acid synthesis. Inhibition of FASN by GSK2194069 has been shown to impact key signaling pathways involved in cancer cell growth and proliferation, such as the PI3K/Akt/mTOR pathway[6][7].

ML356 targets the thioesterase (TE) domain, which is responsible for the final step of fatty acid synthesis: the hydrolytic release of the newly synthesized palmitate chain from the acyl carrier protein (ACP). Inhibition of the TE domain leads to an accumulation of palmitoyl-ACP, which can have downstream effects on cellular metabolism and signaling[2]. While specific studies on **ML356**'s impact on the PI3K/Akt pathway are less direct, general FASN inhibition is known to affect this and other oncogenic signaling pathways[8][9].

Differential Inhibition of FASN and Downstream Signaling

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Caption: Differential inhibition of FASN domains by GSK2194069 and **ML356** and the resulting impact on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

FASN Thioesterase (TE) Domain Inhibition Assay (Adapted for **ML356**)

This protocol is based on a fluorometric assay using a substrate that releases a fluorescent product upon cleavage by the FASN-TE domain[10].

Materials:

- Purified recombinant FASN-TE domain
- **ML356** (or other test inhibitor) dissolved in DMSO
- Assay Buffer: 200 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Brij-35
- Substrate: 4-methylumbelliferyl heptanoate
- 96-well black, flat-bottom plates
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of **ML356** in DMSO.
- In a 96-well plate, add 1 μ L of each **ML356** dilution to wells containing 155 μ L of the FASN-TE enzyme solution in Assay Buffer. Include a DMSO-only control.
- Incubate the plate for 30 minutes at room temperature.
- Prepare the substrate solution in water with 10% DMSO.

- Initiate the reaction by adding 50 μ L of the substrate solution to each well.
- Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode at 37°C for a desired period (e.g., 60 minutes), taking readings every minute.
- Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

FASN β -Ketoacyl Reductase (KR) Domain Inhibition Assay (Adapted for GSK2194069)

This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the KR-catalyzed reduction[[11](#)].

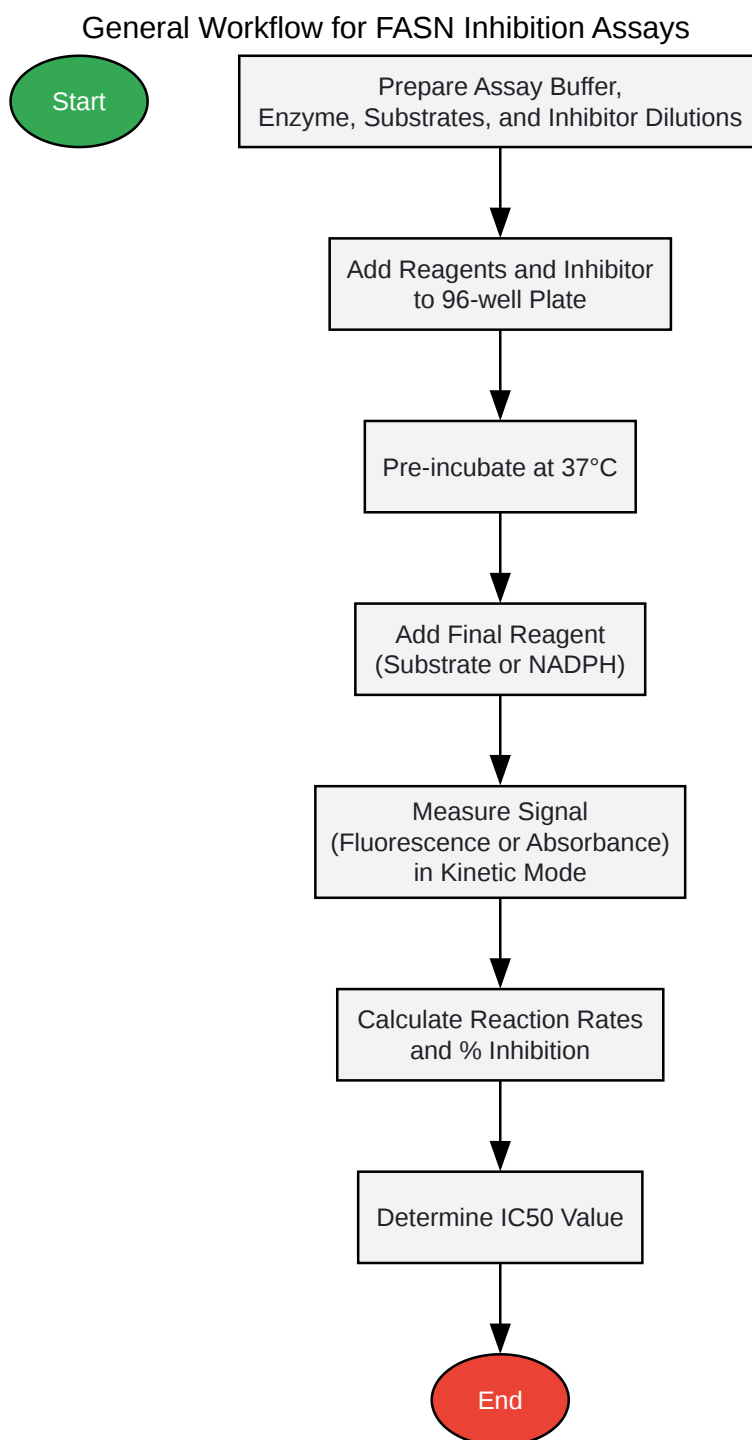
Materials:

- Purified recombinant FASN enzyme or KR domain
- GSK2194069 (or other test inhibitor) dissolved in DMSO
- Assay Buffer: 100 mM potassium phosphate, pH 6.6, 2 mM EDTA
- Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH
- 96-well UV-transparent plates
- Spectrophotometric microplate reader

Procedure:

- Prepare serial dilutions of GSK2194069 in DMSO.
- In a 96-well plate, add the Assay Buffer, Acetyl-CoA, and Malonyl-CoA.
- Add the GSK2194069 dilutions to the appropriate wells. Include a DMSO-only control.
- Add the FASN enzyme to all wells except for the blank.

- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding NADPH to all wells.
- Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-30 minutes.
- The rate of NADPH consumption is proportional to the FASN KR activity. Calculate the percent inhibition for each concentration of GSK2194069 and determine the IC50 value.



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Caption: A generalized workflow for conducting in vitro FASN inhibition assays.

Conclusion

Both **ML356** and GSK2194069 are valuable tools for studying the role of FASN in various diseases. GSK2194069 demonstrates high potency in both biochemical and cellular assays, targeting the KR domain of FASN. Its effects on cancer cell signaling are also relatively well-characterized. **ML356** is a selective inhibitor of the FASN-TE domain and serves as a useful probe for investigating the consequences of inhibiting the final step of fatty acid synthesis. The choice between these inhibitors will depend on the specific research question, the desired mechanism of action to be studied, and the cellular context of the experiment. This guide provides the foundational data and protocols to aid in the selection and application of these important research compounds.

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